Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-8-methoxyl-2-tetralone (CAS 136949-71-8)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-8-methoxyl-2-tetralone (CAS 136949-71-8)
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the 2-aminotetralin scaffold represents a privileged structure, frequently utilized in the design of potent central nervous system (CNS) therapeutics, including dopamine (D2/D3) and serotonin (5-HT1A) receptor agonists. 5-Chloro-8-methoxyl-2-tetralone (CAS 136949-71-8) serves as a highly specialized, orthogonally functionalized building block[1] designed to streamline the synthesis of these complex neuro-active ligands.
This technical guide provides an in-depth analysis of the compound's chemical properties, its mechanistic reactivity, and a field-proven, self-validating experimental protocol for its downstream functionalization.
Structural Paradigm & Physicochemical Data
The strategic value of 5-Chloro-8-methoxyl-2-tetralone lies in its tri-functional nature. The molecule features a reactive C2-ketone for amine installation, a C5-aryl chloride for transition-metal-catalyzed cross-coupling, and a C8-methoxy group that acts as a stable, masked phenol.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data necessary for stoichiometric calculations, reaction scaling, and analytical validation[1][2].
| Property | Value | Analytical Significance |
| Chemical Name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | IUPAC standard nomenclature. |
| CAS Registry Number | 136949-71-8 | Key identifier for procurement and safety tracking. |
| Molecular Formula | C11H11ClO2 | Essential for exact mass calculation. |
| Molecular Weight | 210.66 g/mol | Required for precise stoichiometric equivalents. |
| Monoisotopic Mass | 210.04475 Da | Critical for high-resolution mass spectrometry (HRMS). |
| Isotopic Signature | 3:1 ratio (M : M+2) | Self-validating marker for the retention of the C-Cl bond. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Indicates excellent passive membrane permeability potential. |
Orthogonal Reactivity & Mechanistic Causality
The design of CAS 136949-71-8 allows chemists to perform sequential, site-specific transformations without the need for cumbersome protection/deprotection cycles. Understanding the electronic and steric causality at each site is critical for optimizing reaction conditions.
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The C2-Ketone (Electrophilic Center): The ketone at the 2-position is sterically unhindered compared to 1-tetralones. It readily undergoes enolization and acts as an excellent electrophile for . The adjacent C1 methylene protons are highly activated, which must be accounted for to prevent unwanted aldol condensations under strongly basic conditions.
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The C5-Chloride (Cross-Coupling Handle): Aryl chlorides possess high bond dissociation energies (~96 kcal/mol), traditionally making them inert to standard palladium catalysis. However, utilizing electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) lowers the activation energy barrier for oxidative addition, allowing for efficient.
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The C8-Methoxy (Masked Phenol): Phenols are prone to oxidation and can poison transition metal catalysts. The methyl ether acts as a robust protecting group during early-stage synthesis. It is highly stable to reductive and basic conditions but can be selectively cleaved later using strong Lewis acids (e.g., BBr₃) via .
Caption: Orthogonal reactivity map of CAS 136949-71-8 highlighting site-specific transformations.
Strategic Application in CNS Drug Design
When developing dopamine agonists, the spatial relationship between the basic amine and the aromatic hydroxyl group is paramount for receptor binding. The synthetic workflow below illustrates how CAS 136949-71-8 is systematically dismantled and rebuilt into a complex pharmacophore.
Caption: Multi-step synthetic workflow from CAS 136949-71-8 to advanced CNS drug scaffolds.
Validated Experimental Protocol: Reductive Amination
The following protocol details the conversion of 5-Chloro-8-methoxyl-2-tetralone to a 2-aminotetralin derivative. This methodology is designed as a self-validating system , ensuring that intermediate failures are caught before downstream progression.
Reagents & Stoichiometry
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5-Chloro-8-methoxyl-2-tetralone: 1.0 equivalent (eq)
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Primary/Secondary Amine: 1.2 eq
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.5 eq
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Glacial Acetic Acid (AcOH): 1.0 eq (Acts as a catalyst to accelerate iminium ion formation)
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Solvent: 1,2-Dichloroethane (DCE), 0.2 M concentration
Step-by-Step Methodology & Causality
Step 1: Iminium Ion Formation
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Charge a flame-dried, argon-purged round-bottom flask with 5-Chloro-8-methoxyl-2-tetralone (1.0 eq) and anhydrous DCE.
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Add the amine (1.2 eq) followed by glacial AcOH (1.0 eq) dropwise at room temperature (20–25 °C).
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Causality Check: AcOH is chosen specifically because it provides the necessary acidic environment to protonate the ketone oxygen (facilitating amine attack) without completely protonating the amine nucleophile. DCE is utilized because it is non-nucleophilic and readily dissolves the subsequent hydride reagent.
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Stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active ketone spot validates complete imine/iminium formation.
Step 2: Selective Reduction
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Cool the reaction mixture to 0 °C using an ice bath.
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Add NaBH(OAc)₃ (1.5 eq) portionwise over 15 minutes.
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Causality Check: NaBH(OAc)₃ is a mild reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It will selectively reduce the highly electrophilic iminium ion without reducing any unreacted ketone, preventing the formation of unwanted tetralol side products.
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Allow the reaction to warm to room temperature and stir for 12 hours.
Step 3: Quench and Self-Validating Workup
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Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).
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Causality Check: The weak base neutralizes the acetic acid and decomposes unreacted hydride. It also ensures the newly formed aminotetralin is in its free-base (lipophilic) form, driving it into the organic DCE layer.
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Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Analytical Validation (Self-Correcting Workflow)
Before proceeding to palladium-catalyzed cross-coupling, the crude product must be validated:
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LC-MS Analysis: Observe the target [M+H]+ peak. Crucial Check: You must observe a distinct 3:1 isotopic cluster representing the [M+H] and [M+H+2] peaks. If this 3:1 ratio is absent, premature hydrodehalogenation has occurred, and the batch must be discarded or re-optimized.
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¹H NMR (CDCl₃): Confirm the disappearance of the isolated C1 methylene protons (which normally appear near 3.5 ppm in the starting material) and the appearance of a new multiplet corresponding to the C2 methine proton coupled to the newly installed amine.
References
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[Link]
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Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[Link]
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Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley Online Library, 5th Edition, 2014.[Link]
